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Compound of Interest

Compound Name: 1,4-Dibromo-2,3-butanedione

Cat. No.: B1217914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics

of 1,4-dibromodiacetylene (also known as 1,4-dibromo-1,3-butadiyne). Due to the reactive

nature of polyynes, some experimental data for this compound is not readily available in public

literature. This guide synthesizes the existing information and provides context based on the

general properties of related compounds.

Chemical Identity and Molecular Structure
1,4-Dibromodiacetylene is a halogenated polyyne with a linear molecular structure. The

presence of two bromine atoms at the termini of the conjugated diacetylene core significantly

influences its reactivity and physical properties.
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Identifier Value

IUPAC Name 1,4-dibromobuta-1,3-diyne

Synonyms 1,4-Dibromodiacetylene, Dibromobutadiyne

Molecular Formula C₄Br₂

Molecular Weight 207.85 g/mol [1]

CAS Number 36333-41-2[1]

InChI InChI=1S/C4Br2/c5-3-1-2-4-6[1]

SMILES C(#CBr)C#CBr[1]

Physical Properties
Detailed experimental data on the physical properties of 1,4-dibromodiacetylene are scarce.

The high degree of unsaturation and the presence of terminal bromine atoms suggest that the

compound is likely to be highly reactive and potentially unstable, making its isolation and

characterization challenging.
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Property Value Remarks

Melting Point Not available

Expected to be a solid at room

temperature. A related

compound, 1,4-di(4-

bromophenyl)-1,3-butadiyne,

decomposes at 265 °C.

Boiling Point Not available

Likely to decompose upon

heating, making distillation

difficult.

Appearance Not available
Polyynes are often crystalline

solids.

Solubility Not available
Expected to be soluble in

nonpolar organic solvents.

Stability Likely unstable

Long polyyne chains are

known to be inherently

unstable and can be explosive.

[2] Stability can be enhanced

by bulky end-groups, which

are absent in this molecule.[2]

Polyyne solutions can be

unstable at high

concentrations.

Spectroscopic Data
While a comprehensive set of spectra is not publicly available, some spectroscopic information

has been reported.
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Technique Data Reference

¹³C NMR
Data available in specialized

databases.

J. Am. Chem. Soc. 2000, 122,

810

Nuclear Quadrupole

Resonance Spectroscopy

Quadrupole coupling data is

available.
SpringerMaterials

Experimental Protocols
Detailed experimental protocols for the determination of the physical characteristics of 1,4-

dibromodiacetylene are not explicitly available in the searched literature. However, standard

methodologies for determining the melting point of organic compounds can be adapted, with

special precautions for potentially unstable substances.

Melting Point Determination (General Protocol for
Unstable Compounds)
The determination of the melting point of a potentially unstable compound like 1,4-

dibromodiacetylene requires careful handling to ensure safety and accuracy.
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Sample Preparation Measurement

Safety Precautions

Start Grind small sample to fine powder Pack powder into capillary tube Seal capillary tube (optional, under inert gas) Place capillary in melting point apparatusTransfer Rapid heating for approximate melting point Cool apparatus Slow, controlled heating (1-2 °C/min) near approximate MP Observe for onset and completion of melting Record melting range

Use safety shield

Work on a small scale

Wear appropriate PPE

Click to download full resolution via product page

Diagram 1: Workflow for Melting Point Determination of a Potentially Unstable Compound.

Methodology:

Sample Preparation: A small, dry sample is finely powdered and packed into a capillary tube.

[3] For air- or moisture-sensitive compounds, this should be done in an inert atmosphere

(e.g., a glovebox).

Apparatus: A calibrated melting point apparatus with a variable heating rate is used.[4]

Preliminary Determination: A rapid heating rate is initially employed to get an approximate

melting point range.[5]

Accurate Determination: A fresh sample is heated slowly (1-2 °C per minute) near the

approximate melting point to observe the precise temperatures of the onset of melting and

complete liquefaction.
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Safety: Due to the potential instability of 1,4-dibromodiacetylene, all operations should be

conducted on a small scale, behind a safety shield, and with appropriate personal protective

equipment.

Synthesis Pathway
The synthesis of 1,4-dibromodiacetylene is not widely documented. However, a common

strategy for the synthesis of terminally halogenated polyynes involves the use of a silyl-

protected precursor, followed by deprotection and halogenation. The synthesis of the precursor,

1,4-bis(trimethylsilyl)buta-1,3-diyne, is well-established.

Precursor Synthesis Final Product Synthesis

Trimethylsilylacetylene (TMSA) Hay Coupling
(Cu(I) catalyst, O₂) 1,4-Bis(trimethylsilyl)buta-1,3-diyne Desilylation

(e.g., TBAF) Buta-1,3-diyne (in situ) Bromination
(e.g., NBS/AgNO₃ or Br₂) 1,4-Dibromodiacetylene

Click to download full resolution via product page

Diagram 2: Plausible Synthetic Pathway to 1,4-Dibromodiacetylene.

Methodology Overview:

Synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne: This stable precursor is typically

synthesized via the Hay coupling of trimethylsilylacetylene. This reaction involves a copper(I)

catalyst in the presence of an amine base and oxygen.

Synthesis of 1,4-Dibromodiacetylene: The trimethylsilyl protecting groups are removed, often

using a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the unstable

buta-1,3-diyne in situ. This is immediately followed by bromination, for which various

reagents can be employed, such as N-bromosuccinimide (NBS) in the presence of a silver

catalyst, or elemental bromine.

Logical Relationships in Polyynes Stability
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The stability of polyynes is a critical consideration for their synthesis, handling, and application.

Several factors influence their stability.

Influencing Factors

Polyyne Stability

Chain Length

inversely proportional

Nature of End Groups

directly proportional
(for bulky/inert groups)

Concentration in Solution

inversely proportional

Supramolecular Encapsulation

directly proportional

Click to download full resolution via product page

Diagram 3: Factors Influencing the Stability of Polyynes.

Key Relationships:

Chain Length: Longer polyyne chains are generally more unstable as they have a higher

propensity for intermolecular cross-linking reactions.[2]

End Groups: The presence of bulky and inert end groups, such as tert-butyl or

triisopropylsilyl, significantly enhances the stability of polyynes by sterically hindering

intermolecular interactions.[2]

Concentration: Polyynes are more stable in dilute solutions, as this reduces the likelihood of

intermolecular reactions.

Encapsulation: Encapsulating polyyne chains within host molecules, such as in rotaxanes or

within carbon nanotubes, can dramatically increase their stability by isolating them from each

other.[6]

Disclaimer: This document is intended for informational purposes for a professional audience.

The synthesis and handling of 1,4-dibromodiacetylene should only be attempted by trained

professionals in a suitably equipped laboratory, with all necessary safety precautions in place,

given the potential hazards associated with polyynes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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